3-Methyl-1-benzofuran-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1-benzofuran-2-carbohydrazide is a molecule that has been shown to inhibit the growth of bacteria by binding to their DNA . It is an analog of pyrazole and has been shown to have antimycobacterial activity against Mycobacterium tuberculosis .
Synthesis Analysis
The synthesis of this compound involves several steps. The key intermediate 3-(morpholinomethyl)benzofuran-2-carbohydrazide is synthesized using NBS/carbon tetrachloride/dibenzoyl peroxide under reflux for 16 hours, followed by reaction with Morpholine/Acetonitrile/K2CO3/KI under reflux for 8 hours, and finally reaction with NH2NH2.H2O in isopropyl alcohol under reflux for 2 hours .
Molecular Structure Analysis
In the asymmetric unit of the title benzofuran derivative, C10H10N2O2, there are three crystallographically independent molecules, which are slightly twisted; the dihedral angle between the benzofuran ring system and the plane of the carbohydrazide unit is slightly twisted .
Scientific Research Applications
Benzofuran Derivatives in Medicinal Chemistry
Benzofuran derivatives are renowned for their vast array of biological activities, including anticancer, antitubercular, antidiabetic, anti-Alzheimer, and anti-inflammatory effects. These compounds have shown significant promise as potent inhibitors against numerous diseases, viruses, fungi, microbes, and enzymes. Their pharmacological significance is further amplified by their presence in both natural and synthetic compounds that find applications in pharmaceuticals, agriculture, and polymers. The structural activity relationships (SAR) of these compounds, particularly the impact of specific functional groups like -OH, -OMe, sulfonamide, or halogen, play a crucial role in enhancing their therapeutic activities (Dawood, 2019).
Antimicrobial Properties of Benzofuran
Benzofuran and its derivatives are recognized for their antimicrobial properties, acting as efficient agents in combating a range of microbial diseases. Their structural features and broad spectrum of biological activities position them as a privileged structure in drug discovery, particularly in the development of antimicrobial agents. This is supported by the use of some benzofuran derivatives, such as psoralen, 8-methoxypsoralen, and angelicin, in treating skin diseases like cancer or psoriasis. The versatility of benzofuran as a pharmacophore for designing antimicrobial agents highlights its potential in addressing clinically approved targets (Hiremathad et al., 2015).
Bioactivity and Synthesis of Benzofuran Derivatives
The bioactivity of benzofuran compounds, encompassing anti-tumor, antibacterial, anti-oxidative, and anti-viral activities, underscores their potential as natural drug lead compounds. Novel approaches for constructing benzofuran rings have been discovered, facilitating the synthesis of complex benzofuran derivatives. These developments offer promising pathways for the development of effective therapeutic drugs for diseases like hepatitis C and cancer (Miao et al., 2019).
Future Directions
Mechanism of Action
Target of Action
3-Methyl-1-benzofuran-2-carbohydrazide has been found to be active against 3LAU (Arora 2 kinase) and 1VOM (Dictyostelium myosin) biomarkers . These biomarkers are crucial in the functioning of cancer cells and bacteria, making them primary targets of this compound .
Mode of Action
The compound interacts with its targets by binding to their DNA . This interaction results in the inhibition of the growth of bacteria . It’s also an analog of pyrazole, which has been shown to have antimycobacterial activity against Mycobacterium tuberculosis .
Biochemical Pathways
They exist widely in natural products and have a wide range of biological and pharmacological activities .
Pharmacokinetics
The compound’s molecular weight is 1902 , which could influence its bioavailability and pharmacokinetic properties.
Result of Action
The result of the compound’s action is the inhibition of the growth of bacteria . It has been shown to have antimycobacterial activity against Mycobacterium tuberculosis . The compound’s interaction with its targets leads to changes at the molecular and cellular levels, affecting the functioning of cancer cells and bacteria .
Action Environment
The environment can influence the action, efficacy, and stability of this compound. It’s worth noting that the compound is a solid at room temperature , which could influence its stability and efficacy in different environments.
Biochemical Analysis
Biochemical Properties
It has been suggested that it may inhibit the growth of bacteria by binding to their DNA . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in DNA replication and transcription.
Molecular Mechanism
The exact molecular mechanism of action of 3-Methyl-1-benzofuran-2-carbohydrazide is not well-defined. It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, potentially inhibiting or activating enzymes, and causing changes in gene expression .
Properties
IUPAC Name |
3-methyl-1-benzofuran-2-carbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-6-7-4-2-3-5-8(7)14-9(6)10(13)12-11/h2-5H,11H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNUIRFLZLMGGLO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40365807 |
Source
|
Record name | 3-methyl-1-benzofuran-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40365807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53524-81-5 |
Source
|
Record name | 3-methyl-1-benzofuran-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40365807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What are the key structural features of 3-methyl-1-benzofuran-2-carbohydrazide?
A1: this compound is characterized by a benzofuran ring system with a methyl substituent at the 3-position and a carbohydrazide moiety at the 2-position [, , ]. This structure allows for potential modifications to explore structure-activity relationships and optimize its properties for various applications.
Q2: How does the conformation of this compound vary in its crystal structure?
A2: Studies have shown that this compound can adopt slightly twisted conformations in its crystal structure []. The dihedral angle between the benzofuran ring system and the plane of the carbohydrazide unit can vary depending on the specific crystallographic packing and intermolecular interactions.
Q3: What types of intermolecular interactions are observed in the crystal structures of this compound and its derivatives?
A3: Crystallographic studies reveal that this compound molecules can interact with each other through a variety of non-covalent forces [, ]. These include N—H⋯N and N—H⋯O hydrogen bonds, which can lead to the formation of dimers, trimers, or more extended networks. Additionally, weaker C—H⋯O hydrogen bonds and π–π interactions contribute to the overall crystal packing. These intermolecular interactions are crucial for understanding the solid-state properties of this compound and its derivatives.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.